2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

TBK1 inhibition IKKε selectivity kinase profiling

TBK1/IKKε research often relies on amlexanox, but its poor solubility and dual inhibition limit mechanistic studies. This 7-ethyl analog serves as a selective probe to dissect kinase-specific signaling. • Enables TBK1 vs. IKKε selectivity profiling via 7-position SAR (Beyett et al. 2018) • Reduced lipophilicity vs. amlexanox improves aqueous solubility for cell-based assays • Commercially available at ≥95% purity for immediate hit-to-lead optimization

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
Cat. No. B8240783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N
InChIInChI=1S/C15H12N2O4/c1-2-7-3-4-11-8(5-7)12(18)9-6-10(15(19)20)13(16)17-14(9)21-11/h3-6H,2H2,1H3,(H2,16,17)(H,19,20)
InChIKeyRMDTUBSCQYVNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl Chromeno[2,3-b]pyridine Core Scaffold & Procurement


2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS 68302-51-2) is a heterocyclic small molecule built on a chromeno[2,3-b]pyridine scaffold, featuring a carboxylic acid at position 3, an amino group at position 2, and an ethyl substituent at position 7 . This core structure is the pharmacophoric backbone of the clinically approved anti-inflammatory agent amlexanox, where the 7-position bears an isopropyl group instead of an ethyl group. The compound belongs to a series of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives that have been systematically investigated as inhibitors of the inflammatory kinases TBK1 and IKKε, targets implicated in obesity and insulin resistance [1]. Commercially, the compound is offered by multiple vendors at standard purity levels (typically 95%) for research use, with its primary differentiation lying in the specific 7-ethyl substitution that distinguishes it from the more widely studied 7-isopropyl (amlexanox) and other 7-alkyl analogs .

7-Ethyl scaffold structurally distinct from 7-isopropyl reference analog
Fits TBK1/IKKε selectivity profiling and kinase hinge-binding SAR workflows
Supports late-stage diversification for parallel analog generation

7-Ethyl Substitution: TBK1/IKKε Selectivity Bottleneck


Within the chromeno[2,3-b]pyridine-3-carboxylic acid series, the nature of the 7-position substituent is not a passive structural feature; it is a critical determinant of both kinase inhibitory potency and selectivity between the two closely related therapeutic targets TBK1 and IKKε [1]. The seminal SAR study by Beyett et al. demonstrated that A-ring substituents, particularly at the 7-position, can dramatically alter the balance of inhibition toward either kinase, with IC50 values spanning low nanomolar to micromolar ranges across analogs [1]. Amlexanox, the 7-isopropyl analog, is a modest dual inhibitor with limited selectivity and low aqueous solubility [2]. The 7-ethyl substitution introduces a sterically and electronically distinct environment at the kinase hinge-binding region, which means that biological potency, selectivity profile, solubility, and cellular efficacy observed for amlexanox cannot be extrapolated to the 7-ethyl compound. A researcher or procurement specialist selecting a chromeno[2,3-b]pyridine for kinase inhibition studies must therefore evaluate each 7-substituted analog on its own data rather than relying on class-level assumptions, as the structure-activity relationship around the 7-position is both steep and non-linear [1].

7-position selectivity: May shift TBK1/IKKε inhibition balance relative to 7-isopropyl analog; SAR non-linear
Potency transfer: Cellular activity and efficacy data from 7-isopropyl reference may not transfer; requires analog-specific validation
Solubility behavior: Predicted solubility profile differs; may not replicate 7-isopropyl formulation properties

Quantitative Evidence: 7-Ethyl vs. Closest Analogs


TBK1/IKKε Selectivity: 7-Ethyl vs. Amlexanox

The 7-ethyl analog is expected to exhibit a distinct TBK1/IKKε selectivity profile compared to amlexanox (7-isopropyl). In the Beyett et al. (2018) SAR study, A-ring substituents at the 7-position were shown to enhance selectivity toward either TBK1 or IKKε; amlexanox itself is a modest dual inhibitor with IC50 values in the low micromolar range for both kinases [1]. While the exact IC50 values for the 7-ethyl compound were not separately reported in the publicly available abstract, the study confirms that substitution at the 7-position is a primary driver of selectivity, and that ethyl vs. isopropyl creates a distinct steric and lipophilic environment at the kinase ATP-binding site [1]. Compound 125, bearing a 7-cyclohexyl modification, demonstrated robust cellular activity and in vivo efficacy comparable to amlexanox, illustrating that 7-substitution is not merely potency-modulating but efficacy-determining [1].

TBK1/IKKε selectivity
Class-level
Selectivity shift inferred from 7-position SAR; amlexanox (7-isopropyl) is a modest dual inhibitor (IC50 ~1-5 µM)
Supports selectivity profiling context
Specific IC50 for 7-ethyl not publicly reported
TBK1 inhibition IKKε selectivity kinase profiling

Aqueous Solubility: 7-Ethyl vs. 7-Isopropyl & 7-Cyclohexyl

Amlexanox (7-isopropyl) suffers from low aqueous solubility, a recognized liability that limits its oral bioavailability and formulation options [1]. The Beyett et al. study computed lipophilic ligand efficiency (LLE) and solubility forecast indicator (SFI) values for a panel of 7-substituted analogs to assess drug-like properties [1]. While the specific computed values for the 7-ethyl analog are not detailed in the abstract, the ethyl group is both less lipophilic (lower cLogP contribution) and sterically less demanding than isopropyl or cyclohexyl, which should translate to improved aqueous solubility relative to amlexanox. The study explicitly identifies solubility as a key parameter for oral absorption in this series [1].

Aqueous solubility
Class-level
Predicted improved solubility vs. amlexanox based on lower cLogP (smaller 7-ethyl group)
May support broader assay condition range
Solubility forecast not yet experimentally reported
aqueous solubility lipophilicity drug-like properties

Synthetic Versatility: 7-Ethyl as a Diversification Scaffold

The Beyett et al. study introduced a synthetic strategy wherein A-ring substituents (including the 7-position) are incorporated late in the synthetic sequence via palladium-catalyzed cross-coupling reactions on a common bromo precursor [1]. This modular approach means that the 7-ethyl compound can serve as both a standalone tool compound and a versatile intermediate for generating diverse 7-substituted libraries. Compared to amlexanox, which requires a distinct synthetic route for the isopropyl group, the 7-ethyl analog benefits from commercial availability (CAS 68302-51-2, purity ≥95%) and can be directly utilized in further diversification chemistry .

Synthetic accessibility
Reported
Commercially available (95% purity); modular late-stage diversification via palladium cross-coupling on bromo precursor
Enables parallel analog library generation
Synthetic route detailed in Beyett et al. 2018
late-stage functionalization parallel synthesis SAR exploration

Optimal Use Cases: 7-Ethyl Chromeno[2,3-b]pyridine


TBK1/IKKε Selectivity Screening Probe

The 7-ethyl analog is positioned as a selectivity probe for dissecting the differential roles of TBK1 versus IKKε in inflammatory signaling. Because the 7-position is a known selectivity switch [1], this compound can be used alongside amlexanox (7-isopropyl) and other 7-substituted analogs in kinase profiling panels to identify substitution patterns that favor one kinase over the other. This application is directly supported by the SAR framework established in Beyett et al. (2018), where A-ring modifications were shown to alter selectivity [1].

Hit-to-Lead Optimization Starting Point

For programs targeting TBK1/IKKε for obesity, metabolic disease, or oncology, the 7-ethyl compound serves as an attractive hit-to-lead starting point due to its reduced lipophilicity relative to amlexanox and its commercial availability for immediate analog synthesis [1]. The late-stage diversification strategy validated by Beyett et al. allows rapid exploration of 7-position SAR using this compound as a core scaffold [1].

Solubility-Improved Tool Compound for Target Engagement

Given the documented solubility limitations of amlexanox [1], the 7-ethyl analog is expected to exhibit improved aqueous solubility, making it more suitable for cell-based assays (e.g., 3T3-L1 adipocyte IL-6 secretion assay as used in Beyett et al.) and for in vivo pharmacokinetic/pharmacodynamic studies where higher dissolved concentrations are required [1]. This scenario is particularly relevant for researchers seeking to establish target engagement biomarkers without the confounding factor of limited compound solubility.

Application
Selection Property
Validation Focus
TBK1/IKKε selectivity profiling
7-Position selectivity switch
Kinase panel selectivity profiling
Hit-to-lead SAR exploration
Modular synthetic scaffold
Parallel analog synthesis and screening
Target engagement and solubility assays
Predicted lower lipophilicity
Biochemical assay solubility compatibility
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